molecular formula C16H12N2O3 B1448374 2-Methyl-6-nitro-4-phenoxyquinoline CAS No. 1461706-79-5

2-Methyl-6-nitro-4-phenoxyquinoline

Cat. No.: B1448374
CAS No.: 1461706-79-5
M. Wt: 280.28 g/mol
InChI Key: UBNQYEGKLOFSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-4-phenoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a phenoxy group at the fourth position, a nitro group at the sixth position, and a methyl group at the second position on the quinoline ring. The molecular formula of this compound is C16H12N2O3, and it has a molecular weight of 280.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-4-phenoxyquinoline typically involves the following steps:

    Nitration: The introduction of the nitro group is achieved through nitration of the quinoline ring. This can be done using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Phenoxylation: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the nitroquinoline intermediate with phenol in the presence of a base such as potassium carbonate.

    Methylation: The methyl group is introduced using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitro-4-phenoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Halogenating agents (bromine, chlorine), nucleophiles (amines, thiols), solvents (dichloromethane, acetonitrile).

Major Products:

Scientific Research Applications

2-Methyl-6-nitro-4-phenoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-4-phenoxyquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets VEGFR2, a receptor tyrosine kinase involved in the regulation of angiogenesis. By inhibiting VEGFR2, the compound disrupts the signaling pathways that promote the growth of new blood vessels in tumors.

    Pathways Involved: The inhibition of VEGFR2 leads to the suppression of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.

Comparison with Similar Compounds

2-Methyl-6-nitro-4-phenoxyquinoline can be compared with other quinoline derivatives:

Properties

IUPAC Name

2-methyl-6-nitro-4-phenoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-11-9-16(21-13-5-3-2-4-6-13)14-10-12(18(19)20)7-8-15(14)17-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNQYEGKLOFSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-nitro-4-phenoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-nitro-4-phenoxyquinoline
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-nitro-4-phenoxyquinoline
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-nitro-4-phenoxyquinoline
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-nitro-4-phenoxyquinoline
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-nitro-4-phenoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.